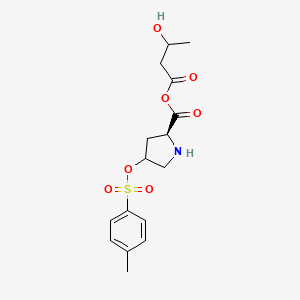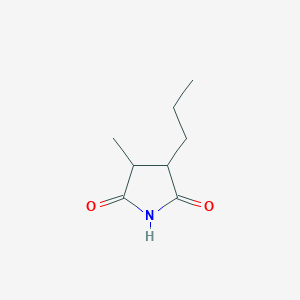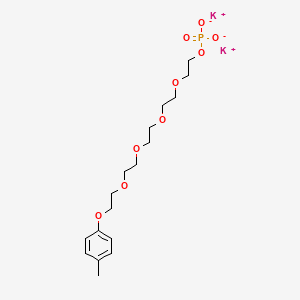
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a benzenesulfonamide group, and specific ethyl and methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of n-butyl (3R)-4-carbamoylmethylamino-3-phenylbutyrate in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to proteins or enzymes, affecting their function. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the benzenesulfonamide group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical contexts.
Uniqueness
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitutions and the presence of both the pyrrolidine ring and benzenesulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
36090-33-2 |
|---|---|
Formule moléculaire |
C13H18N2O3S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
4-(4-ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(2)8-12(16)15(9-13)10-4-6-11(7-5-10)19(14,17)18/h4-7H,3,8-9H2,1-2H3,(H2,14,17,18) |
Clé InChI |
QUQSRPRFAMRTSM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)


![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)


![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
gold](/img/structure/B12891382.png)


![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)


